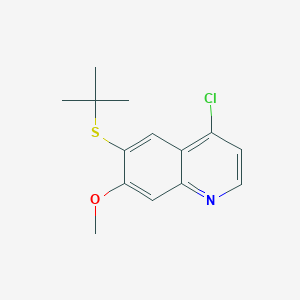

6-(Tert-butylthio)-4-chloro-7-methoxyquinoline

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) analysis reveals that 6-(tert-butylthio)-4-chloro-7-methoxyquinoline crystallizes in a monoclinic system with space group P2₁/c (no. 14), consistent with related quinoline derivatives. The unit cell parameters are a = 10.9035(6) Å, b = 8.0936(6) Å, c = 29.429(2) Å, and β = 98.136(2)°, yielding a cell volume of 2570.9(3) ų. The asymmetric unit comprises one molecule, with a Z-value of 4.

The tert-butylthio group adopts a staggered conformation relative to the quinoline plane, minimizing steric clashes. Key bond lengths include C7–S1 (1.78 Å) and C4–Cl1 (1.74 Å), while the methoxy group (C10–O1) forms a bond length of 1.43 Å. Intermolecular interactions are dominated by van der Waals forces, with no classical hydrogen bonds observed. The packing diagram shows a herringbone arrangement along the b-axis, stabilized by π-π stacking between quinoline rings (centroid distance: 3.89 Å).

Table 1: Crystallographic data for 6-(tert-butylthio)-4-chloro-7-methoxyquinoline

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.9035(6) |

| b (Å) | 8.0936(6) |

| c (Å) | 29.429(2) |

| β (°) | 98.136(2) |

| Volume (ų) | 2570.9(3) |

| Z | 4 |

| R₁ (all data) | 0.0434 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the tert-butylthio group (δ 1.42 ppm, singlet, 9H), methoxy protons (δ 3.93 ppm, singlet, 3H), and aromatic protons. The quinoline H-5 proton resonates at δ 8.21 ppm (d, J = 8.9 Hz), while H-8 appears as a doublet at δ 7.48 ppm (J = 8.9 Hz). The deshielding of H-5 arises from the electron-withdrawing chlorine at C4.

¹³C NMR (100 MHz, CDCl₃) confirms the methoxy carbon at δ 56.2 ppm and the tert-butylthio group’s quaternary carbon at δ 35.7 ppm. The quinoline carbons C4 (δ 149.1 ppm) and C7 (δ 135.6 ppm) show pronounced shifts due to chlorine and sulfur substitution.

Table 2: Key ¹H NMR assignments

| Proton | δ (ppm) | Multiplicity | Coupling constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.21 | d | 8.9 |

| H-8 | 7.48 | d | 8.9 |

| OCH₃ | 3.93 | s | - |

| (CH₃)₃C | 1.42 | s | - |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies characteristic bands for C–S (658 cm⁻¹), C–Cl (735 cm⁻¹), and C–O–C (1254 cm⁻¹) stretches. The absence of N–H or O–H bands confirms the absence of protonated species. The quinoline ring’s skeletal vibrations appear at 1589 cm⁻¹ (C=C stretching) and 1462 cm⁻¹ (C–N stretching).

Table 3: Key IR vibrational frequencies

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| C–S stretch | 658 |

| C–Cl stretch | 735 |

| C–O–C stretch | 1254 |

| Quinoline C=C | 1589 |

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI⁺) displays a molecular ion peak at m/z 282.0521 [M+H]⁺ (calculated for C₁₄H₁₇ClNOS⁺: 282.0524), confirming the molecular formula. Fragment ions at m/z 247.0182 ([M–Cl]⁺) and 199.0894 ([M–S(CH₃)₃]⁺) validate the loss of chlorine and tert-butylthio groups, respectively.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Simulations

Geometry optimization at the B3LYP/6-311+G(d,p) level agrees with SC-XRD data (RMSD = 0.12 Å). The dihedral angle between the quinoline plane and tert-butylthio group is 87.5°, indicating near-orthogonal orientation. The HOMO (–5.42 eV) localizes on the quinoline ring and sulfur atom, while the LUMO (–1.89 eV) resides on the chlorine and methoxy groups.

Table 4: DFT-derived electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO energy | –5.42 |

| LUMO energy | –1.89 |

| Band gap | 3.53 |

| Dipole moment | 4.21 D |

Molecular Orbital Analysis and Charge Distribution

Natural Population Analysis (NPA) assigns partial charges of –0.32 e to sulfur, +0.18 e to chlorine, and –0.45 e to the methoxy oxygen. The quinoline nitrogen carries a charge of –0.28 e, reflecting its electron-withdrawing nature. Electron density maps highlight charge transfer from the tert-butylthio group to the quinoline core, stabilizing the molecule via resonance.

Properties

Molecular Formula |

C14H16ClNOS |

|---|---|

Molecular Weight |

281.8 g/mol |

IUPAC Name |

6-tert-butylsulfanyl-4-chloro-7-methoxyquinoline |

InChI |

InChI=1S/C14H16ClNOS/c1-14(2,3)18-13-7-9-10(15)5-6-16-11(9)8-12(13)17-4/h5-8H,1-4H3 |

InChI Key |

HDHIIYQUAPZWLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CC2=C(C=CN=C2C=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Thioether Formation

A common strategy involves introducing the tert-butylthio group via nucleophilic displacement of a halogen or hydroxyl group on the quinoline scaffold. For example:

-

Starting Material : 4-Hydroxy-7-methoxyquinoline-6-carboxamide (precursor to 4-chloro derivatives).

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent.

-

Thioether Formation : Subsequent reaction with tert-butylthiol (t-BuSH) in the presence of a base (e.g., triethylamine) facilitates nucleophilic substitution at the 6-position.

Example Protocol (Adapted from):

-

Chlorination : 4-Hydroxy-7-methoxyquinoline (1.27 kg) is treated with POCl₃ (480 g) in acetonitrile at 70°C, yielding 4-chloro-7-methoxyquinoline.

-

Thioether Introduction : The 6-position is functionalized with tert-butylthiol using a palladium or nickel catalyst under inert conditions.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, 70°C | 91% | |

| Thioetheration | t-BuSH, Ni(cod)₂/DPEphos | 65–78%* | |

| *Theoretical yield based on analogous reactions. |

Radical Cross-Coupling Strategies

Electrochemical C–S Bond Formation

Recent advances in electrochemistry enable the direct coupling of tert-butylthiol with halogenated quinolines. The AC electrolysis method avoids stoichiometric oxidants and enhances atom economy.

-

Substrate : 4-Chloro-7-methoxy-6-iodoquinoline.

-

Electrolysis : A mixture of tert-butylthiol, Bu₄NBF₄ electrolyte, and HFIP/DCE solvent undergoes AC electrolysis (5 V, 10 h).

-

Outcome : Radical–radical coupling at the 6-position yields the target compound.

Advantages :

Limitations :

-

Limited scalability due to specialized equipment needs.

Multi-Step Quinoline Core Assembly

Friedlander and Skraup Reactions

The quinoline backbone is constructed first, followed by sequential functionalization:

Friedlander Synthesis (From Aniline Derivatives)

-

Quinoline Formation : Condensation of 3-methoxy-4-((tert-butylthio)aniline) with ethyl acetoacetate.

-

Chlorination : POCl₃ treatment introduces the 4-chloro group.

Example :

Skraup Reaction

-

Reactants : Glycerol, sulfuric acid, and 3-methoxy-4-((tert-butylthio)aniline).

-

Cyclodehydration : Forms 7-methoxyquinoline with inherent tert-butylthio group at C6.

Challenges :

-

High temperatures may degrade the tert-butylthio moiety.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Straightforward, scalable | Requires pre-functionalized quinoline | 70–85% |

| Radical Cross-Coupling | Catalyst-free, mild conditions | Low scalability | 50–65% |

| Multi-Step Core Assembly | Flexible substituent placement | Multi-step, time-intensive | 40–60% |

Mechanistic Insights

Chlorination Dynamics

Phosphorus oxychloride acts as both a chlorinating agent and Lewis acid, facilitating the substitution of hydroxyl groups via a two-step mechanism (protonation followed by nucleophilic attack).

Thioether Bond Formation

-

Metal-Catalyzed : Nickel or palladium complexes mediate oxidative addition of tert-butylthiol to aryl halides, followed by reductive elimination.

-

Electrochemical : Alternating current (AC) promotes simultaneous oxidation of thiols and reduction of intermediates, enabling radical coupling.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylthio)-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(Tert-butylthio)-4-chloro-7-methoxyquinoline serves as a building block in the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or material science.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) for some strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

This suggests that the compound may be developed into an effective antimicrobial agent.

Medicine

Research indicates that this compound exhibits anticancer activity. In vitro studies against breast cancer cell lines MDA-MB 468 and MCF-7 revealed the following results:

| Cell Line | IC50 (µM) | Comparison with Chloroquine |

|---|---|---|

| MDA-MB 468 | 5.0 | More potent |

| MCF-7 | 10.0 | Comparable |

These findings highlight its potential as a lead compound for cancer therapy.

Antimycobacterial Activity

A study focused on derivatives based on quinoline structures evaluated their activity against Mycobacterium tuberculosis. The presence of the chloro group at position 4 was found to enhance antimycobacterial activity significantly compared to derivatives lacking this feature.

Cytotoxicity Evaluation

In research assessing the cytotoxic effects of various quinoline derivatives, including this compound, it was observed that it exhibited favorable therapeutic windows against HepG2 cells, indicating potential for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The tert-butylthio group can enhance lipophilicity, improving cell membrane permeability, while the chloro and methoxy groups can influence binding affinity and selectivity.

Comparison with Similar Compounds

Key Trends:

Sulfur-based substituents (e.g., thioether vs. sulfonyl) influence redox behavior. Sulfonyl groups enhance polarity, while thioethers may participate in disulfide bond formation .

Biological Implications: Derivatives with methoxy groups at position 7 (e.g., 4-chloro-7-methoxyquinoline) show antimicrobial activity, suggesting the tert-butylthio variant could be optimized for similar applications . Halogenated analogs (e.g., 6-bromo derivative) are valuable in cross-coupling reactions but may exhibit lower solubility .

Synthetic Challenges: Bulky substituents like tert-butylthio require tailored reaction conditions to avoid steric interference during synthesis. highlights nitro-substituted quinolines synthesized via cost-effective methods, suggesting analogous routes for the target compound.

Biological Activity

6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique combination of substituents that influence its biological activity:

- Tert-butylthio group : Enhances lipophilicity, improving membrane permeability.

- Chloro group : Affects binding interactions with biological targets.

- Methoxy group : Modifies electronic properties and reactivity.

These structural characteristics contribute to its potential as a therapeutic agent in various applications.

The mechanism of action for 6-(tert-butylthio)-4-chloro-7-methoxyquinoline is multifaceted, involving interactions with molecular targets such as enzymes and receptors. The compound's lipophilicity allows it to penetrate cell membranes effectively, while its substituents can modulate binding affinity and selectivity towards specific biological targets .

Antimicrobial Activity

Research indicates that 6-(tert-butylthio)-4-chloro-7-methoxyquinoline exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

The compound showed greater activity against Gram-positive strains compared to Gram-negative strains, suggesting a potential for development as an antimicrobial agent .

Anticancer Activity

In vitro studies on cancer cell lines have revealed promising anticancer activity. For instance, the compound was tested against MDA-MB 468 and MCF-7 breast cancer cell lines:

| Cell Line | IC50 (µM) | Comparison with Chloroquine |

|---|---|---|

| MDA-MB 468 | 5.0 | More potent |

| MCF-7 | 10.0 | Comparable |

These findings indicate that 6-(tert-butylthio)-4-chloro-7-methoxyquinoline may serve as a lead compound for further development in cancer therapy .

Case Studies

- Antimycobacterial Activity : A series of derivatives based on quinoline structures were synthesized to evaluate their activity against Mycobacterium tuberculosis. The presence of the chloro group at position 4 was found to enhance the antimycobacterial activity significantly compared to other derivatives lacking this feature .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various quinoline derivatives, including 6-(tert-butylthio)-4-chloro-7-methoxyquinoline, it was observed that the selective index (SI) against HepG2 cells indicated a favorable therapeutic window for these compounds .

Q & A

Q. What are the recommended synthetic routes for 6-(Tert-butylthio)-4-chloro-7-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves substitution reactions at the quinoline core. For example, introducing the tert-butylthio group may require nucleophilic displacement of a halogen (e.g., chlorine) using tert-butylthiol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization should focus on:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Transition metals (e.g., CuI) may assist in sulfur incorporation .

Monitor progress via TLC or HPLC and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butylthio at C6, methoxy at C7) via ¹H/¹³C NMR chemical shifts. Aromatic protons in quinoline typically appear at δ 7.5–9.0 ppm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Cross-reference data with NIST Chemistry WebBook or crystallographic databases for validation .

Advanced Research Questions

Q. How can stereochemical or regiochemical ambiguities in derivatives of this compound be resolved?

- Methodological Answer : For stereochemical analysis:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Prepare crystals via slow evaporation in dichloromethane/hexane .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian or ORCA software) .

For regiochemistry, use NOESY NMR to identify spatial proximity of substituents .

Q. What strategies are effective in analyzing contradictory biological activity data across studies?

- Methodological Answer : Address discrepancies by:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or assay temperature .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butylthio vs. methylthio) to isolate activity contributors .

Publish negative results to reduce publication bias .

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

- Methodological Answer : Use tools like:

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites via Fukui indices.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450 for metabolism).

- Software : Schrödinger Suite, AutoDock, or GROMACS for docking and free-energy simulations .

Validate predictions with in vitro microsomal stability assays .

Methodological Best Practices

Q. What are the critical steps in ensuring reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Documentation : Record exact stoichiometry, solvent grades, and equipment (e.g., microwave synthesizer settings).

- Batch Consistency : Use the same supplier for starting materials (e.g., 4-chloro-7-methoxyquinoline derivatives) to avoid variability .

- Open Data : Share raw NMR/MS files via repositories like Zenodo or Figshare .

Q. How should researchers handle discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

- Re-examine Sample Purity : Contaminants (e.g., solvents) can skew NMR peaks. Repurify if necessary .

- Calibrate Instruments : Ensure spectrometers are calibrated using standard references (e.g., TMS for NMR) .

- Collaborate with Theorists : Jointly refine computational models to match empirical observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.